![molecular formula C10H10N4O3 B11799157 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid](/img/structure/B11799157.png)
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the amino group at the 5-position of the triazole ring and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with ethyl 2-azidoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper sulfate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Properties : Triazole derivatives, including 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising antimicrobial effects against various pathogens. Studies indicate that triazoles can inhibit the growth of bacteria and fungi, making them valuable in treating infections .
- Antioxidant Activity : Research has demonstrated that compounds similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid possess significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems .
- Anticancer Potential : The triazole ring structure is associated with anticancer activity. Various derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxy group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of several triazole compounds was evaluated using DPPH and ABTS assays. Results showed that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid had an IC50 value comparable to ascorbic acid, indicating strong potential as an antioxidant agent .
Case Study 3: Anticancer Activity
Research focusing on the anticancer properties of triazole derivatives revealed that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid effectively inhibited cell proliferation in various cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific triazole ring structure and the presence of both methoxyphenyl and carboxylic acid functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylic acid functionality. The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.
Synthesis
The synthesis of 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through the reaction of an appropriate azide with an alkyne or via a cycloaddition reaction. The presence of the methoxy group enhances the compound's solubility and biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluating various triazole compounds showed that derivatives similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid demonstrated cytotoxic effects against multiple human cancer cell lines. Specifically, compounds with similar structural features were found to inhibit cell proliferation effectively and induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15.2 | Apoptosis induction |
Compound B | MCF-7 | 10.5 | Cell cycle arrest |
5-Methoxy Triazole | A549 | 8.7 | Inhibition of angiogenesis |
Antiviral Activity
The antiviral potential of triazole compounds has also been investigated. In one study, derivatives were assessed for their ability to inhibit influenza virus strains. Compounds featuring a methoxy group at the para position on the phenyl ring exhibited enhanced virucidal activity, suggesting that 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid may share similar properties .
Table 2: Virucidal Activity Against Influenza Virus
Compound Name | Virus Strain | Dose (mg) | Reduction in Infectivity (%) |
---|---|---|---|
Compound C | H1N1 | 0.4 | 90% |
Compound D | H3N2 | 0.4 | 85% |
5-Methoxy Triazole | H3N2 | TBD | TBD |
Neuroprotective Effects
Recent studies have shown that triazole derivatives can exhibit neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress. For instance, compounds similar to 5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid have been reported to inhibit the NF-kB signaling pathway and reduce ROS generation .
Table 3: Neuroprotective Activity
Compound Name | Model Used | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound E | SH-SY5Y Cells | 12.0 | NF-kB inhibition |
Compound F | Scopolamine-induced AD Model | 15.0 | ROS reduction |
5-Methoxy Triazole | TBD | TBD | TBD |
Case Studies
A notable case study evaluated the effects of triazole derivatives on cancer cell lines and highlighted the structure-activity relationship (SAR) that emphasizes the significance of substituents like methoxy groups in enhancing biological activity. The study concluded that modifications at specific positions could lead to improved potency and selectivity against target cells .
Properties
Molecular Formula |
C10H10N4O3 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-7-4-2-6(3-5-7)11-9-8(10(15)16)12-14-13-9/h2-5H,1H3,(H,15,16)(H2,11,12,13,14) |
InChI Key |
SGWCAGHHBZNWNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)O |
Origin of Product |
United States |
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